molecular formula C10H13F3N2O B13198141 3-amino-1-butyl-6-(trifluoromethyl)pyridin-2(1H)-one

3-amino-1-butyl-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B13198141
M. Wt: 234.22 g/mol
InChI Key: NDDHWKUKWFGLCU-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The exact mechanism of action for 3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is not well-documented. like other pyridine derivatives, it likely interacts with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can be compared with other pyridine derivatives, such as:

  • 3-amino-1-butyl-6-methyl-1,2-dihydropyridin-2-one
  • 3-amino-1-butyl-6-chloro-1,2-dihydropyridin-2-one
  • 3-amino-1-butyl-6-bromo-1,2-dihydropyridin-2-one These compounds share similar structural features but differ in the substituents attached to the pyridine ring. The trifluoromethyl group in 3-amino-1-butyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C10H13F3N2O

Molecular Weight

234.22 g/mol

IUPAC Name

3-amino-1-butyl-6-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C10H13F3N2O/c1-2-3-6-15-8(10(11,12)13)5-4-7(14)9(15)16/h4-5H,2-3,6,14H2,1H3

InChI Key

NDDHWKUKWFGLCU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC=C(C1=O)N)C(F)(F)F

Origin of Product

United States

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